molecular formula C16H16O3 B8796598 Hydroxy[bis(4-methylphenyl)]acetic acid CAS No. 2695-79-6

Hydroxy[bis(4-methylphenyl)]acetic acid

Cat. No.: B8796598
CAS No.: 2695-79-6
M. Wt: 256.30 g/mol
InChI Key: CWIBSQNDPRRQEM-UHFFFAOYSA-N
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Description

Hydroxy[bis(4-methylphenyl)]acetic acid is a diarylacetic acid derivative featuring two 4-methylphenyl groups attached to the α-carbon of an acetic acid backbone, with an additional hydroxyl group likely substituted at the α-position. 8 of .

Properties

CAS No.

2695-79-6

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-hydroxy-2,2-bis(4-methylphenyl)acetic acid

InChI

InChI=1S/C16H16O3/c1-11-3-7-13(8-4-11)16(19,15(17)18)14-9-5-12(2)6-10-14/h3-10,19H,1-2H3,(H,17,18)

InChI Key

CWIBSQNDPRRQEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Hydroxy[bis(4-methylphenyl)]acetic acid is investigated for its potential therapeutic applications, particularly in treating muscarinic acetylcholine receptor-mediated diseases. Research indicates that derivatives of this compound can inhibit the binding of acetylcholine to its receptors, making it a candidate for developing medications targeting conditions such as asthma and other respiratory disorders .

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown effectiveness against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. These findings suggest that this compound could serve as a scaffold for designing new antibiotics .

Materials Science

Polymer Chemistry
This compound is utilized in the synthesis of advanced polymers and materials. Its hydroxyl groups can participate in various polymerization reactions, leading to the development of thermosetting resins and coatings with enhanced mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and resistance to environmental degradation .

Photopolymer Applications
In photopolymer science, this compound serves as a photoinitiator or modifier for light-sensitive materials. This application is particularly relevant in the production of high-performance coatings and adhesives that require precise curing under UV light .

Environmental Studies

Biodegradation Research
Research into the environmental impact of bisphenol analogues has included this compound as a subject of study. Its degradation pathways and environmental persistence are critical for assessing its safety as an industrial chemical. Studies indicate that while it may exhibit low toxicity, understanding its breakdown products is essential for evaluating potential ecological risks .

Case Studies

Study Focus Findings
Muscarinic Receptor Study Investigating binding inhibitionThis compound derivatives showed significant inhibition of acetylcholine binding in vitro, suggesting therapeutic potential for respiratory diseases .
Antimicrobial Efficacy Testing against resistant strainsDerivatives exhibited MIC values ranging from 1-8 µg/mL against MRSA, indicating promising antimicrobial activity .
Polymer Stability Analysis Assessing thermal propertiesPolymers containing this compound demonstrated enhanced thermal stability compared to traditional formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The presence and nature of substituents significantly influence melting points, yields, and solubility. For example:

  • [(1-Carbamoylcyclohexyl)(4-methylphenyl)amino]acetic acid (4e) exhibits a melting point of 188°C and an 80% yield, while the 4-methoxyphenyl analog (4f) melts at 163°C with a 70% yield . The electron-donating methyl group enhances crystallinity and stability compared to the methoxy substituent.

Structural and Functional Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups : Selenyl-containing analogs like (4-methoxyphenylselenyl)acetic acid (7) () exhibit distinct reactivity due to selenium’s polarizability, contrasting with the methyl groups in the target compound, which enhance hydrophobicity .
  • Safety Profiles : 4-Hydroxy-3-methoxyphenylacetic acid (CAS 306-08-1) is classified as a laboratory chemical with standard safety protocols (e.g., GHS compliance), implying similar handling precautions for the target compound .

Acidity and Solubility

The α-hydroxyl group in Hydroxy[bis(4-methylphenyl)]acetic acid likely increases acidity compared to non-hydroxylated analogs like bis(4-methylphenyl)acetic acid. However, the bulky 4-methylphenyl groups may reduce aqueous solubility relative to 4-hydroxyphenylacetic acid, which has a single aromatic ring and higher polarity .

Preparation Methods

Catalytic Systems and Reaction Optimization

  • KCN-Catalyzed Condensation : A stirred solution of 4-methylbenzaldehyde (10 mmol) in ethanol reacts with KCN (0.1 equiv) at 60°C for 12 hours, yielding 4,4'-dimethylbenzoin with 65–70% efficiency. The reaction proceeds via deprotonation of the aldehyde to form an enolate intermediate, which attacks a second aldehyde molecule.

  • Thiamine-Mediated Condensation : Thiamine hydrochloride (0.2 equiv) in aqueous NaOH (10%) at 50°C achieves comparable yields (68–72%) while avoiding cyanide toxicity. This method is preferred for laboratory-scale synthesis due to safety considerations.

Challenges and Side Reactions

  • Over-Oxidation : Trace oxygen or prolonged heating may oxidize the benzoin to benzil prematurely, necessitating inert atmospheres (N2 or Ar).

  • Purification : Crude benzoin is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with >95% purity (m.p. 134–136°C).

Oxidation of 4,4'-Dimethylbenzoin to 4,4'-Dimethylbenzil

The benzoin intermediate is oxidized to the α-diketone (benzil) using strong oxidizing agents. Nitric acid (HNO3) and periodic acid (H5IO6) are widely employed, with HNO3 offering superior scalability.

Nitric Acid-Mediated Oxidation

  • Procedure : A mixture of 4,4'-dimethylbenzoin (5 g) and concentrated HNO3 (70%, 20 mL) is refluxed at 110°C for 4 hours. The reaction mixture turns orange upon completion.

  • Workup : Dilution with ice water precipitates 4,4'-dimethylbenzil as yellow crystals, isolated via filtration and washed with cold ethanol (yield: 85–90%).

Periodic Acid Oxidation

  • Conditions : Periodic acid (2.2 equiv) in tetrahydrofuran (THF) at 25°C for 6 hours achieves 80% yield but suffers from solubility limitations. This method is less practical for high-throughput synthesis due to sluggish kinetics at elevated concentrations.

Spectroscopic Validation

  • 4,4'-Dimethylbenzil :

    • 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.4 Hz, 4H, Ar-H), 7.35 (d, J = 8.4 Hz, 4H, Ar-H), 2.44 (s, 6H, CH3).

    • 13C NMR (100 MHz, CDCl3): δ 194.5 (C=O), 145.2 (Cquat), 130.1 (CHAr), 129.8 (CHAr), 21.6 (CH3).

Benzilic Acid Rearrangement of 4,4'-Dimethylbenzil

The final step involves the base-catalyzed rearrangement of 4,4'-dimethylbenzil to this compound. This reaction proceeds via nucleophilic attack of hydroxide on the diketone, followed by a-aryl shift.

Standard Rearrangement Protocol

  • Conditions : A solution of 4,4'-dimethylbenzil (10 mmol) in ethanol reacts with potassium hydroxide (3 equiv) at 80°C for 8 hours.

  • Workup : Acidification with HCl (6 M) to pH 2 precipitates the product, which is filtered and recrystallized from ethyl acetate/heptane (1:1).

  • Yield : 75–80% (white crystalline solid; m.p. 163–165°C).

Substituent Effects on Rearrangement Kinetics

  • Electron-Donating Methyl Groups : The para-methyl substituents enhance electron density at the aromatic rings, accelerating the rearrangement by stabilizing the transition state. Comparative studies show a 20% rate increase versus unsubstituted benzil.

  • Steric Considerations : Para substitution avoids steric hindrance, ensuring efficient aryl migration.

Spectroscopic Data

  • This compound :

    • 1H NMR (400 MHz, DMSO-d6): δ 12.45 (s, 1H, COOH), 7.25 (d, J = 8.0 Hz, 4H, Ar-H), 7.12 (d, J = 8.0 Hz, 4H, Ar-H), 5.32 (s, 1H, OH), 2.31 (s, 6H, CH3).

    • 13C NMR (100 MHz, DMSO-d6): δ 176.8 (COOH), 140.1 (Cquat), 134.5 (Cquat), 129.7 (CHAr), 128.3 (CHAr), 73.2 (C-OH), 21.2 (CH3).

    • IR (KBr) : 3420 cm⁻¹ (O-H), 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).

Alternative Synthetic Routes

Hydrazide Intermediate Approach

  • Procedure : Esterification of the hydroxy acid with methanol (H2SO4 catalyst), followed by reaction with hydrazine hydrate, yields the hydrazide. Condensation with aromatic aldehydes forms Schiff bases, though this route is non-essential for the parent acid synthesis.

Metal-Catalyzed Coupling

  • Potential Method : Palladium-catalyzed coupling of 4-methylphenylboronic acid with glyoxylic acid derivatives remains unexplored but could offer a novel pathway.

Industrial-Scale Considerations

Purification Challenges

  • Byproducts : Over-oxidation byproducts (e.g., dicarboxylic acids) are removed via selective crystallization.

  • Chromatography Avoidance : Industrial processes favor crystallization over column chromatography for cost efficiency .

Q & A

Q. What is the IUPAC nomenclature and structural configuration of Hydroxy[bis(4-methylphenyl)]acetic acid?

The systematic name follows substituent priority rules: the parent structure is acetic acid, substituted with a hydroxyl group and two 4-methylphenyl groups. The hydroxyl group receives the lowest locant, with methyl groups on the phenyl rings at the para positions. Structural analogs like 4-hydroxyphenylacetic acid (IUPAC: 2-(4-hydroxyphenyl)acetic acid) provide naming conventions . Computational tools (e.g., PubChem’s InChIKey generator) validate stereochemistry and substituent arrangement .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR resolves aromatic protons, methyl groups, and the acetic acid backbone. For bis(4-methylphenyl) analogs, δ ~2.3 ppm (CH3) and δ ~7.1–7.3 ppm (aromatic protons) are typical .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C16H16O3: calc. 256.1099) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions in solid-state studies .

Q. What storage conditions ensure compound stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (strong acids/oxidizers) . Stability under inert atmospheres (N2/Ar) is advised for long-term storage .

Advanced Research Questions

Q. How can electrochemical carboxylation be optimized for synthesizing this compound?

Adapting methods from bis(4-methylphenyl)acetic acid synthesis :

  • Precursor Design : Use diarylmethanol with a protected hydroxyl group (e.g., acetylated) to prevent side reactions.
  • Electrochemical Parameters : Carbon cathode, Pt anode, DMSO solvent, and controlled H2O content (≤1%) improve carboxylation efficiency.
  • Post-Synthetic Modification : Deprotect the hydroxyl group via alkaline hydrolysis (e.g., NaOH/EtOH) .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Density Functional Theory (DFT) : Models interactions with enzymes (e.g., oxidases) by analyzing electron density at the hydroxyl and carboxyl groups .
  • Molecular Dynamics (MD) : Simulates binding affinity to proteins, leveraging data from homologous compounds like 4-hydroxyphenylacetic acid in auxin bioassays .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Variable Temperature NMR : Identifies dynamic effects (e.g., rotamers) causing signal splitting .
  • Isotopic Labeling : 13C-labeled acetic acid precursors clarify ambiguous peaks in crowded regions .
  • Comparative Analysis : Cross-reference with databases (mzCloud, PubChem) for homologs like 3-hydroxy-4-methoxyphenylacetic acid .

Methodological Tables

Q. Table 1: Key Spectral Peaks for Structural Confirmation

TechniqueKey Signals (this compound)Reference Compound (e.g., 4-Hydroxyphenylacetic Acid)
1H NMR (CDCl3)δ 2.28 (s, 6H, CH3), δ 3.68 (s, 2H, CH2COOH), δ 7.12 (d, J=8 Hz, 4H Ar), δ 7.25 (d, J=8 Hz, 4H Ar)δ 3.56 (s, CH2COOH), δ 6.75–7.10 (Ar-H)
IR (cm⁻¹)3300–3500 (OH), 1705 (C=O), 1600 (Ar C=C)1710 (C=O), 1605 (Ar C=C)

Q. Table 2: Hazard Mitigation Strategies

Risk FactorMitigation ProtocolEvidence Source
Moisture SensitivityUse desiccants (silica gel) in storage; conduct reactions under anhydrous conditions
Oxidative DegradationAvoid contact with MnO4−, CrO3; use antioxidants (BHT) in solutions

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